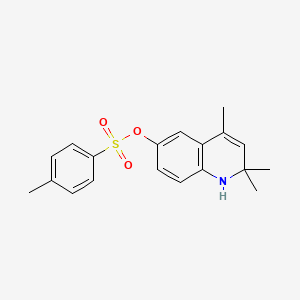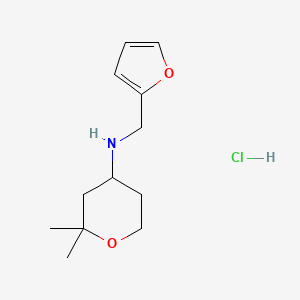
(2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate is a complex organic compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate typically involves the condensation of aniline with acetone in the presence of a catalyst. One common method employs a heterogeneous catalytic system using metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 . The reaction is often carried out under microwave-assisted hydrothermal conditions to enhance the yield and reduce reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve efficiency and scalability. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,4-trimethyl-1,2-dihydroquinoline: Known for its pharmacological importance and industrial applications as an antioxidant.
Quinoline N-oxide derivatives: Similar in structure but differ in their oxidation state and reactivity.
Substituted quinolines: Various derivatives with different substituents at the quinoline ring, each having unique properties and applications.
Uniqueness
(2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of a quinoline core with a sulfonate group makes it particularly versatile in both synthetic and biological contexts.
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-13-5-8-16(9-6-13)24(21,22)23-15-7-10-18-17(11-15)14(2)12-19(3,4)20-18/h5-12,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIJTUKSVKZHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)NC(C=C3C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-(2,3-dichlorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4917767.png)
![2-(2-Chlorophenyl)-1-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]ethan-1-one](/img/structure/B4917768.png)
![4-FLUORO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4917774.png)

amine oxalate](/img/structure/B4917782.png)
![[1-({1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4917787.png)
![N-[(dibenzylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4917794.png)
![N-butyl-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4917805.png)
![ethyl 4-{[(4-{[(2,6-diethylphenyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4917826.png)
![2-[{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B4917838.png)
![N-{[1,1'-biphenyl]-2-yl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B4917850.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-ethoxyphenyl)acrylamide](/img/structure/B4917856.png)
![N-(3-fluorobenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4917858.png)
![4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B4917866.png)
